![molecular formula C13H16FNO4S B1328686 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 914637-69-7](/img/structure/B1328686.png)

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

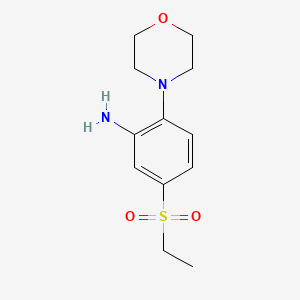

“1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.33 . It is used for proteomics research .

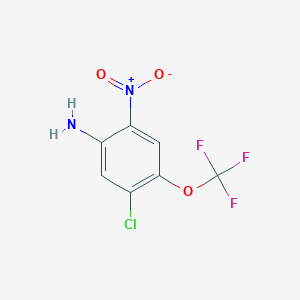

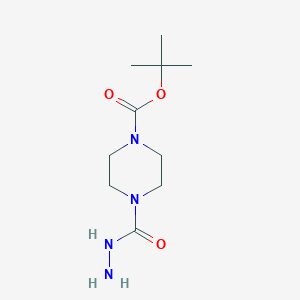

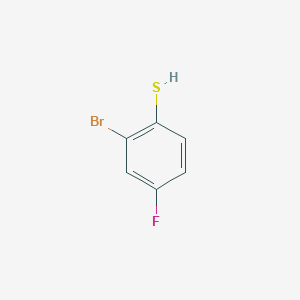

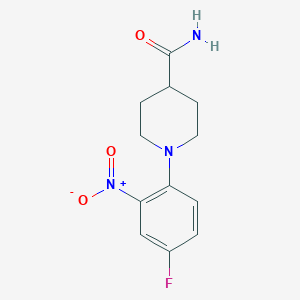

Molecular Structure Analysis

The molecular structure of “1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid” is represented by the SMILES notation: CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)F .Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid” are not available, a related compound, pinacol boronic esters, has been reported to undergo catalytic protodeboronation .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular weight of 301.33 g/mol and the formula C13H16FNO4S indicate its potential for use in mass spectrometry and protein affinity studies .

Drug Discovery

Due to its unique structural properties, this compound serves as a valuable tool in drug discovery. It can be used to synthesize novel pharmaceuticals, especially targeting neurological disorders where piperidine structures are often key components.

Enzyme Inhibition Studies

The compound’s ability to interact with sulfonamide groups makes it a candidate for enzyme inhibition studies. Researchers can explore its efficacy in inhibiting enzymes that are crucial in disease pathways.

Chemical Synthesis

In synthetic chemistry, this compound can be a precursor or an intermediate in the synthesis of more complex molecules. Its reactive carboxylic acid group allows for further functionalization .

Material Science

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to help identify or quantify substances within a mixture due to its distinct chemical signature .

Therapeutic Agents

Biochemical Research

Lastly, the compound’s molecular framework can be employed in biochemical research to study cell signaling pathways, receptor-ligand interactions, and other cellular processes that involve small molecule modulators .

Safety and Hazards

properties

IUPAC Name |

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKZCURYDEFJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)